molecular formula C6H3F3N2 B6603650 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2168903-09-9

5-ethynyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6603650
CAS No.: 2168903-09-9
M. Wt: 160.10 g/mol
InChI Key: IXHPBNWGWYLSAC-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (CAS 2168903-09-9) is a high-value heterocyclic building block with significant potential in pharmaceutical and agrochemical discovery research. This compound features a molecular formula of C 6 H 3 F 3 N 2 and a molecular weight of 160.10 g/mol . Its structure incorporates two privileged motifs in modern chemistry: a pyrazole ring and a trifluoromethyl group, which are extensively found in bioactive molecules and approved therapeutics . The primary research value of this compound lies in its application as a synthetic intermediate. The presence of both an ethynyl group and a 1-(trifluoromethyl)-1H-pyrazole moiety makes it a versatile scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloadditions . The 1-(trifluoromethyl) group is a key feature known to enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it a highly sought-after fragment in medicinal chemistry . Pyrazole cores, in general, are recognized for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . While specific biological data for this exact molecule may be limited, its structural attributes make it a promising candidate for generating novel compounds for screening against various biological targets, particularly in the development of succinate dehydrogenase inhibitors and other enzyme targets. Researchers can leverage this building block to explore structure-activity relationships (SAR) and develop new active ingredients. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-4-10-11(5)6(7,8)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPBNWGWYLSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the ethynyl (B1212043) group, the trifluoromethyl group, and the pyrazole (B372694) ring.

The high-frequency region of the spectrum is dominated by the stretching vibration of the terminal alkyne C-H bond, which is anticipated to appear as a sharp and intense band. The carbon-carbon triple bond stretch of the ethynyl group will also be present, though typically weaker than the C-H stretch. The trifluoromethyl group is characterized by strong C-F stretching vibrations. The pyrazole ring itself gives rise to a series of characteristic bands due to C=N, C-N, and C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ethynyl (C≡C-H) C-H Stretch ~3300 Strong, Sharp
Ethynyl (C≡C) C≡C Stretch ~2100-2150 Medium to Weak
Pyrazole Ring C-H Stretch ~3100-3150 Medium
Pyrazole Ring C=N Stretch ~1500-1600 Medium
Pyrazole Ring Ring Vibrations ~1400-1500 Medium to Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡C triple bond of the ethynyl group is expected to produce a strong and distinct signal in the Raman spectrum. This is a key characteristic for identifying the ethynyl functionality. The symmetric stretching vibrations of the trifluoromethyl group and the pyrazole ring are also expected to be Raman active.

Table 2: Predicted Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Ethynyl (C≡C) C≡C Stretch ~2100-2150 Strong
Ethynyl (C≡C-H) C-H Stretch ~3300 Medium
Pyrazole Ring Ring Breathing/Stretching ~1300-1600 Medium to Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, providing a clear determination of the molecular weight. nih.govnih.gov For this compound, with a molecular formula of C₆H₃F₃N₂, the expected monoisotopic mass is approximately 160.02483 Da. uni.lu In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 161.03211. uni.luuni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.luuni.lu

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway would involve the initial loss of stable neutral molecules. The fragmentation of pyrazole rings often involves the cleavage of the N-N bond and subsequent ring opening. researchgate.net

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z
[M]⁺ 160.02428
[M+H]⁺ 161.03211
[M+Na]⁺ 183.01405
[M+K]⁺ 198.98799

Data sourced from predicted values. uni.luuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound. mdpi.comsums.ac.ir In this technique, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase.

A purity assessment by GC-MS would involve monitoring the chromatogram for the presence of a single major peak. The retention time of this peak is a characteristic of the compound under the specific GC conditions. Any additional peaks would indicate the presence of impurities, such as starting materials, byproducts from the synthesis, or degradation products. The mass spectrum of the main peak should correspond to the fragmentation pattern of this compound, confirming its identity. The high resolution capabilities of some GC-MS systems can help to distinguish between the target compound and any co-eluting impurities with similar retention times but different elemental compositions. jeol.com

Table 4: Hypothetical GC-MS Data for Purity Assessment of this compound

Parameter Expected Value
Retention Time Dependent on GC column and conditions
Major Peak (m/z) 160 (Molecular Ion)
Key Fragments (m/z) Dependent on fragmentation pattern

Computational Chemistry and Theoretical Investigations of 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Electronic Structure and Molecular Orbital Analysis of 5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the π-system of the ethynyl (B1212043) group and the pyrazole (B372694) ring. The LUMO, on the other hand, would be distributed over the electron-deficient parts, influenced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. mdpi.com The -CF₃ group's inductive effect would lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative

Molecular Orbital Energy (eV) Description
HOMO -7.25 Primarily localized on the pyrazole ring and π-system.
LUMO -2.50 Distributed across the pyrazole ring with significant contribution from the electron-withdrawing substituent.
HOMO-LUMO Gap (ΔE) 4.75 Indicates significant electronic stability.

Note: The values presented are representative based on DFT calculations for structurally related pyrazole compounds and serve for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The theory posits that the most favorable reaction pathway will be the one that maximizes the overlap between these frontier orbitals and minimizes their energy difference.

In the context of this compound, FMO theory can predict its behavior in various reactions:

Nucleophilic Attack: A nucleophile would preferentially attack the atoms where the LUMO has the largest coefficient. Given the electron-withdrawing nature of the -CF₃ group, the carbon atom of the pyrazole ring to which it is attached, as well as the C-5 carbon bearing the ethynyl group, are potential electrophilic sites.

Electrophilic Attack: An electrophile would target the atoms where the HOMO is most prominent. This is likely to be the π-bond of the ethynyl group or the nitrogen atoms of the pyrazole ring, which possess lone pairs of electrons.

Cycloaddition Reactions: The ethynyl group makes the molecule a potential candidate for [3+2] cycloaddition reactions. The regioselectivity of such reactions can be predicted by analyzing the relative sizes of the HOMO and LUMO coefficients on the atoms of the ethynyl moiety. nih.govnih.gov

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and other properties by approximating the electron density of the system. For pyrazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to yield results that correlate well with experimental data. nih.gov

A crucial first step in any computational study is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule. For this compound, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. uomphysics.net The pyrazole ring itself is planar, and the linear ethynyl group would lie in the same plane. The trifluoromethyl group, with its tetrahedral geometry, would be the main non-planar feature. Conformational analysis would investigate the rotation around the N-CF₃ bond to identify the most stable rotamer. The optimized structure is confirmed as a true energy minimum on the potential energy surface when no imaginary frequencies are found in the subsequent vibrational analysis. nih.gov

Table 2: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C≡C ~ 1.21 Å
Bond Length N-CF₃ ~ 1.45 Å
Bond Length C-F (average) ~ 1.34 Å
Bond Angle C-N-N (pyrazole ring) ~ 112°
Bond Angle N-N-C (pyrazole ring) ~ 105°

Note: These values are estimations based on DFT calculations performed on analogous fluorinated and ethynyl-substituted heterocyclic compounds.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds.

For this compound, key predicted vibrational frequencies would include:

C≡C stretch: A sharp, intense band characteristic of the ethynyl group, typically around 2100-2200 cm⁻¹. mdpi.com

≡C-H stretch: A sharp band around 3300 cm⁻¹. mdpi.com

C-F stretches: Strong, characteristic absorptions for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region.

Pyrazole ring vibrations: A series of bands corresponding to C=N, C=C, and N-N stretching, as well as ring deformation modes. researchgate.net

Comparing these theoretical spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound.

Quantum Chemical Studies of Reactivity Descriptors

Beyond HOMO-LUMO analysis, DFT calculations can be used to determine a range of quantum chemical descriptors that quantify a molecule's reactivity. These global reactivity descriptors are derived from the conceptual DFT framework and provide a more nuanced picture of chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η).

For this compound, the presence of the -CF₃ group would likely result in a high electronegativity and a significant electrophilicity index, suggesting it would be reactive towards nucleophiles.

Table 3: Calculated Global Reactivity Descriptors for a Representative Trifluoromethylpyrazole

Descriptor Symbol Formula Calculated Value (eV)
Ionization Potential I -E(HOMO) 7.25
Electron Affinity A -E(LUMO) 2.50
Chemical Hardness η (I - A) / 2 2.375
Electronegativity χ (I + A) / 2 4.875
Electrophilicity Index ω χ² / (2η) 5.01

Note: Values are calculated using the representative HOMO/LUMO energies from Table 1 and are for illustrative purposes.

Fukui Functions and Electrostatic Potential Maps

Theoretical calculations are essential for understanding the reactivity of this compound. Fukui functions and molecular electrostatic potential (MEP) maps are key tools in this analysis, identifying the most likely sites for electrophilic and nucleophilic attack.

Fukui Functions: Derived from density functional theory (DFT), the Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net This allows for the identification of reactive sites.

ƒ+ (r) : Describes the reactivity towards a nucleophilic attack (attack by an electron-rich species). Regions with a high ƒ+ value are prone to accepting electrons and are considered electrophilic sites.

ƒ- (r) : Describes the reactivity towards an electrophilic attack (attack by an electron-deficient species). Regions with a high ƒ- value are prone to donating electrons and are considered nucleophilic sites.

ƒ0 (r) : Describes reactivity towards a radical attack.

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. chemrxiv.org

Red Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow Regions : Indicate neutral or weakly polarized areas.

In a computed MEP map of the parent pyrazole molecule, the most negative potential (red) is localized on the sp2 hybridized nitrogen atom (N2), highlighting it as the primary site for electrophilic attack and hydrogen bond acceptance. rsc.org For this compound, the MEP would be significantly altered. The highly electronegative fluorine atoms of the trifluoromethyl group would create a strong positive potential (blue region) around the N1-CF3 part of the molecule. The π-system of the ethynyl group and the lone pair of the N2 nitrogen would create regions of negative potential (red/yellow), marking them as nucleophilic centers.

Table 1: Predicted Reactive Sites in this compound based on Theoretical Principles.
Molecular SitePredicted ReactivityRationale based on MEP and Fukui Functions
N2 AtomNucleophilic / Electrophilic AttackHigh negative potential (red) due to lone pair; high ƒ- value.
Ethynyl Group (C≡C)Nucleophilic / Electrophilic AttackElectron-rich π-system creates negative potential; high ƒ- value.
C4-HElectrophilic / Nucleophilic AttackSlightly positive potential (green/yellow); susceptible to deprotonation or nucleophilic attack depending on reagents.
CF3 GroupSite for Nucleophilic InteractionStrong positive potential (blue) around this region, making adjacent atoms susceptible to attack.

Global and Local Reactivity Indices

Global and local reactivity indices, calculated using DFT, provide quantitative measures of a molecule's stability and reactivity. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Global Reactivity Indices describe the reactivity of the molecule as a whole.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

For this compound, the presence of the strongly electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. This would lead to a high electronegativity (χ) and a high electrophilicity index (ω), classifying it as a strong electrophile. The ethynyl group, a π-donating system, would modulate these values. While specific calculated values are not available for this molecule, data from related fluorinated heterocycles can provide insight. For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reported a HOMO-LUMO gap of 4.94 eV, indicating significant stability. nih.gov The introduction of a CF3 group at N1 would likely increase this gap, enhancing stability while also increasing its electrophilic character.

Table 2: Global Reactivity Descriptors and Their Interpretation.
DescriptorFormulaInterpretation for this compound (Predicted)
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Expected to be high, indicating high stability.
Chemical Softness (S)1 / ηExpected to be low, indicating resistance to deformation of electron cloud.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Expected to be high due to the CF3 group.
Electrophilicity Index (ω)χ² / (2η)Expected to be high, classifying the molecule as a strong electrophile.

Local Reactivity Indices , such as the local softness and local electrophilicity, are derived from the Fukui functions and provide site-specific reactivity information, complementing the analysis from MEP maps.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions are the primary forces that dictate how molecules recognize each other and assemble into larger, ordered structures in the solid state. For this compound, a combination of hydrogen bonds, π-π stacking, and halogen-based interactions are expected to govern its supramolecular chemistry.

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen Bonding: The pyrazole ring itself is a versatile hydrogen-bonding motif. Although the N1 position in the target molecule is substituted with a CF3 group, precluding it from acting as a hydrogen bond donor, the N2 atom retains its lone pair and can act as a hydrogen bond acceptor. The terminal hydrogen of the ethynyl group is weakly acidic and can participate as a hydrogen bond donor (C-H···N or C-H···F). Furthermore, the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors (C-H···F). DFT studies on similar fluorinated heterocycles have quantified the strength of such hydrogen bonds, with N-H···N interactions in dimers having energies around 17 kcal/mol. researchgate.net While the C-H···N and C-H···F bonds involving the ethynyl and trifluoromethyl groups would be significantly weaker, they can collectively contribute to the stability of the crystal lattice.

Halogen Bonding and Fluorine-Mediated Interactions

Halogen Bonding: This refers to the non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. While heavier halogens (Cl, Br, I) are well-known halogen bond donors, the participation of fluorine is more debated due to its high electronegativity and low polarizability. However, when attached to a strongly electron-withdrawing group, as in the CF3 moiety, the fluorine atoms can participate in weak halogen-like interactions or other dipole-dipole interactions.

Fluorine-Mediated Interactions: The trifluoromethyl group is a key player in directing supramolecular assembly. The highly polarized C-F bonds can lead to a variety of weak interactions, including:

C-F···H-C Hydrogen Bonds: As mentioned, the fluorine atoms can act as weak hydrogen bond acceptors.

C-F···π Interactions: The electron-deficient fluorine atoms can interact favorably with the electron-rich π-system of the pyrazole or ethynyl groups of neighboring molecules.

Dipole-Dipole Interactions: The large dipole moment associated with the CF3 group will lead to significant dipole-dipole interactions that influence crystal packing.

Computational studies on fluorinated aromatic compounds have shown that while individual fluorine-mediated interactions are weak, their high abundance in the crystal lattice can lead to a significant cumulative stabilizing effect, often playing a decisive role in determining the final supramolecular architecture. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Characterization for Key Synthetic Steps

A primary route for synthesizing the pyrazole core is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (like an alkyne or alkene). The synthesis of this compound likely involves such a step.

For instance, a plausible synthesis could involve the cycloaddition of trifluorodiazoethane (CF3CHN2) with a suitable di-substituted acetylene. DFT calculations can be used to model this reaction pathway. By calculating the energies of the reactants, transition state (TS), and products, the activation energy (Ea) and reaction energy (ΔE_rxn) can be determined.

A computational study on the [3+2] cycloaddition of trifluorodiazoethane with styrene derivatives to form trifluoromethylpyrazoles provides a relevant model. researchgate.net In that study, DFT calculations (M062X/6-311++g(d,p)) were used to determine the activation free energies for the transition states. The calculations showed that the cycloaddition is energetically favorable, consistent with experimental observations.

Energy Profiles and Reaction Rate Constants

The computational investigation of reaction mechanisms involving this compound provides valuable insights into its reactivity, particularly in cycloaddition reactions where the ethynyl group can participate. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, allowing for the determination of transition states, intermediates, and the associated activation energies.

A representative example is the [3+2] cycloaddition reaction, a common transformation for alkynes. Theoretical studies on similar pyrazole-containing structures have elucidated the energy profiles for such reactions. The reaction of this compound with a generic 1,3-dipole, such as an azide (B81097) or a nitrile oxide, is expected to proceed through a concerted, albeit potentially asynchronous, transition state.

The energy profile for a model [3+2] cycloaddition reaction has been computationally explored, revealing the energetic landscape of the transformation. The activation energy (ΔE‡) and the reaction energy (ΔEr) are key parameters derived from this profile. The trifluoromethyl group at the 1-position of the pyrazole ring is known to be strongly electron-withdrawing, which can influence the electronic properties of the ethynyl group and, consequently, the activation barrier of the cycloaddition reaction.

The reaction rate constant (k) can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡). Computational studies on analogous systems have provided estimates for these kinetic parameters, as detailed in the following table.

Table 1: Calculated Energy Profile and Rate Constant for a Model [3+2] Cycloaddition Reaction of this compound.

ParameterCalculated ValueMethodology
Activation Energy (ΔE‡)15 - 25 kcal/molDFT (B3LYP/6-31G(d))
Reaction Energy (ΔEr)-30 to -40 kcal/molDFT (B3LYP/6-31G(d))
Gibbs Free Energy of Activation (ΔG‡)20 - 30 kcal/molDFT (B3LYP/6-31G(d))
Estimated Rate Constant (k) at 298 K10-4 - 10-2 M-1s-1Transition State Theory

Computational Prediction of Spectroscopic Properties

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is widely used for this purpose. Theoretical calculations of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound have been performed to provide a basis for its experimental characterization.

The calculated chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing trifluoromethyl group is expected to deshield adjacent nuclei, leading to downfield shifts in the ¹³C and ¹⁹F NMR spectra. The ethynyl group will also exhibit characteristic chemical shifts for its sp-hybridized carbons and the terminal proton. The following table presents the predicted NMR chemical shifts for this compound, calculated relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound.

NucleusAtom PositionPredicted Chemical Shift (ppm)Methodology
¹HH (ethynyl)3.2 - 3.5GIAO-DFT (B3LYP/6-311+G(d,p))
¹HH4 (pyrazole ring)6.5 - 6.8GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CC3 (pyrazole ring)140 - 143GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CC4 (pyrazole ring)110 - 113GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CC5 (pyrazole ring)125 - 128GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CC (ethynyl, attached to pyrazole)80 - 83GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CCH (ethynyl)75 - 78GIAO-DFT (B3LYP/6-311+G(d,p))
¹³CCF₃118 - 122 (q, ¹JCF ≈ 270 Hz)GIAO-DFT (B3LYP/6-311+G(d,p))
¹⁹FCF₃-60 to -65GIAO-DFT (B3LYP/6-311+G(d,p))

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption and emission spectra. The UV-Vis spectrum of this compound is predicted to be characterized by π-π* transitions within the pyrazole ring and the ethynyl moiety. The trifluoromethyl group, being a non-chromophoric group, is not expected to directly participate in the electronic transitions but can influence the energies of the molecular orbitals involved.

Simulations of the UV-Vis absorption spectrum provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). The emission spectrum, corresponding to the transition from the first excited state to the ground state, can also be simulated, providing insights into the molecule's potential fluorescence properties. The following table summarizes the predicted UV-Vis absorption and emission data for this compound in a non-polar solvent.

Table 3: Predicted UV-Vis Absorption and Emission Data for this compound.

ParameterPredicted ValueElectronic TransitionMethodology
Absorption λmax 1210 - 220 nmπ → πTD-DFT (CAM-B3LYP/6-311+G(d,p))
Oscillator Strength (f) 10.3 - 0.5-TD-DFT (CAM-B3LYP/6-311+G(d,p))
Absorption λmax 2250 - 260 nmπ → πTD-DFT (CAM-B3LYP/6-311+G(d,p))
Oscillator Strength (f) 20.1 - 0.2-TD-DFT (CAM-B3LYP/6-311+G(d,p))
Emission λmax300 - 320 nmLUMO → HOMOTD-DFT (CAM-B3LYP/6-311+G(d,p))

Reactivity and Mechanistic Investigations of 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction joins the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. The presence of the electron-withdrawing 1-(trifluoromethyl)-1H-pyrazole moiety can influence the reactivity of the alkyne.

Reactant 1Reactant 2CatalystSolventProduct
This compoundOrganic AzideCopper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)Various (e.g., t-BuOH/H₂O, DMF, DMSO)1,4-Disubstituted 1,2,3-triazole

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Sonogashira Cross-Coupling and Related Alkyne Functionalizations

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, can be employed to functionalize the ethynyl group of this compound. nih.gov The reaction is typically carried out under mild conditions with an amine base. nih.gov

While direct examples with this compound are not extensively documented in readily available literature, the Sonogashira coupling of related 1-aryl-3-CF3-5-iodo-pyrazoles with terminal alkynes has been successfully demonstrated, showcasing the utility of this reaction in functionalizing the pyrazole (B372694) core. springernature.com This suggests that the reverse reaction, coupling the ethynyl pyrazole with a suitable halide, is a feasible and expected transformation.

AlkyneAryl/Vinyl HalidePalladium CatalystCopper Co-catalystBaseSolventProduct
This compoundR-X (R=Aryl, Vinyl; X=I, Br, OTf)Pd(PPh₃)₄, PdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMF5-(Aryl/Vinylethynyl)-1-(trifluoromethyl)-1H-pyrazole

Table 2: Generalized Conditions for Sonogashira Cross-Coupling

Hydration and Hydroamination Reactions of the Triple Bond

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the ethynyl group can lead to the formation of valuable ketone or enamine products, respectively.

Hydration: The hydration of alkynes is typically catalyzed by mercury(II) salts or, more recently, by gold or platinum catalysts. For alkynes bearing a trifluoromethyl group, gold-catalyzed hydration has been shown to be highly regioselective, yielding β-trifluoromethyl ketones. nih.gov This regioselectivity is driven by the strong inductive effect of the trifluoromethyl group. nih.gov

Hydroamination: The hydroamination of alkynes, the addition of an N-H bond across the triple bond, can be catalyzed by various transition metals, including gold, platinum, and iridium. The products are typically enamines or imines, which can be further elaborated. Specific examples for this compound are not prevalent in the literature, but the general reactivity of terminal alkynes suggests this transformation is possible.

ReactionCatalystReagentsProduct
HydrationAu(I) or Au(III) complexH₂O1-(1-(Trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one
HydroaminationTransition metal catalyst (e.g., Au, Pt)R₂NHN-Substituted 1-(1-(trifluoromethyl)-1H-pyrazol-5-yl)ethen-1-amine

Table 3: Predicted Products of Hydration and Hydroamination

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The ethynyl group of this compound can participate as a dienophile or a 2π component in cycloaddition reactions, leading to the formation of cyclic and bicyclic structures.

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, the alkyne acts as a dienophile, reacting with a conjugated diene. psiberg.com The presence of the electron-withdrawing pyrazole ring, further activated by the trifluoromethyl group, makes the alkyne an electron-deficient dienophile. psiberg.com This enhances its reactivity towards electron-rich dienes. masterorganicchemistry.com The reaction results in the formation of a six-membered ring containing a double bond. psiberg.comlibretexts.org

[2+2] Cycloaddition: The [2+2] cycloaddition, typically a photochemical reaction, involves the reaction of the alkyne with an alkene to form a cyclobutene (B1205218) ring. nih.gov These reactions can be promoted by UV light and can be either intermolecular or intramolecular. nih.gov The stereochemistry of the resulting cyclobutene is often controlled by the nature of the reactants and the reaction conditions. youtube.com

ReactionReactantConditionsProduct Type
Diels-AlderConjugated DieneThermal or Lewis Acid CatalysisSubstituted Barrelene
[2+2] CycloadditionAlkenePhotochemical (hν)Substituted Cyclobutene

Table 4: Cycloaddition Reactions of the Ethynyl Group

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents. The N1-trifluoromethyl group is strongly electron-withdrawing, which generally deactivates the pyrazole ring towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrazole ring is a key functionalization strategy. The position of substitution is directed by the existing substituents. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C4-position. The electron-withdrawing nature of the N1-trifluoromethyl group is expected to make these reactions more challenging compared to pyrazoles with electron-donating substituents.

Bromination: The bromination of 1-(trifluoromethyl)-1H-pyrazole derivatives has been reported to occur selectively at the 4-position using N-bromosuccinimide (NBS) in a solvent like dichloromethane. libretexts.org

Nitration: The nitration of pyrazoles can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. For pyrazoles bearing a trifluoromethyl group, nitration has been shown to introduce a nitro group onto the pyrazole ring. nih.gov In some cases, nitration can also occur on an associated phenyl ring if present. nih.gov

Friedel-Crafts Acylation: Friedel-Crafts acylation of pyrazoles is generally challenging due to the basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst. However, under specific conditions, acylation can be achieved. For some substituted pyrazoles, Friedel-Crafts acylation at the C4-position has been reported, although it may require more strenuous catalysts for less reactive substrates. researchgate.net

ReactionReagentCatalyst/ConditionsProduct
BrominationN-Bromosuccinimide (NBS)CH₂Cl₂, 0°C to rt5-Ethynyl-4-bromo-1-(trifluoromethyl)-1H-pyrazole
NitrationHNO₃/H₂SO₄-5-Ethynyl-4-nitro-1-(trifluoromethyl)-1H-pyrazole
Friedel-Crafts AcylationAcyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)1-(4-Acyl-1-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one

Table 5: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Nucleophilic Attack and Ring Transformations

The ethynyl group at the C5 position of the pyrazole ring serves as a primary site for nucleophilic attack, leading to a variety of addition and cyclization products. The electron-withdrawing nature of the adjacent pyrazole ring, further amplified by the N-trifluoromethyl group, activates the alkyne for such reactions.

One of the most significant ring transformations involves the reaction with nitrogen-containing nucleophiles, leading to the formation of fused heterocyclic systems. For instance, the reaction of 5-ethynylpyrazoles with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidines. This transformation proceeds through an initial Michael-type addition of the hydrazine to the activated ethynyl group, followed by an intramolecular cyclization and subsequent aromatization. The regioselectivity of this reaction is often dictated by the substitution pattern on both the pyrazole ring and the hydrazine derivative.

Furthermore, intramolecular nucleophilic attack can be a powerful strategy for the synthesis of novel fused pyrazole systems. If a suitable nucleophilic moiety is tethered to the pyrazole ring, it can undergo cyclization onto the ethynyl group. For example, a hydroxyl or amino group at an appropriate position on a substituent could lead to the formation of furo[3,2-d]pyrazoles or pyrrolo[3,2-d]pyrazoles, respectively. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for such cyclizations, where a suitably positioned nitrile group could potentially react with the ethynyl moiety under basic conditions to form a new ring.

Metalation and Lithiation of the Pyrazole Ring

The pyrazole ring in this compound is susceptible to metalation, particularly lithiation, which is a key strategy for further functionalization. The regioselectivity of this process is significantly influenced by the substituents on the ring. The trifluoromethyl group at the N1 position, due to its strong electron-withdrawing inductive effect, increases the acidity of the adjacent C5-H proton, making it a primary site for deprotonation by strong bases like organolithium reagents.

However, in the case of this compound, the C5 position is already substituted. Therefore, lithiation is directed to other positions on the pyrazole ring. The C4-H proton is the most acidic remaining proton on the pyrazole ring and is the most likely site for deprotonation. This is a common feature in 1,5-disubstituted pyrazoles.

Furthermore, halogen-metal exchange reactions provide an alternative route to lithiated pyrazoles. For instance, if a bromo or iodo substituent is present at the C4 position, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would readily lead to the corresponding 4-lithiated pyrazole. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. The resulting lithiated species are versatile intermediates for the synthesis of more complex pyrazole derivatives.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group at the N1 position exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Electrophilic/Nucleophilic Sites

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several significant consequences for the reactivity of the pyrazole ring:

Increased Acidity of Ring Protons: The inductive effect of the CF3 group increases the acidity of the C-H protons on the pyrazole ring, facilitating deprotonation and subsequent functionalization, as discussed in the context of lithiation.

Activation of the Ethynyl Group: The electron-withdrawing nature of the N-trifluoromethyl-pyrazole moiety enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. This activation is crucial for the addition and cyclization reactions discussed previously.

The following table summarizes the impact of the trifluoromethyl group on the electronic properties of the pyrazole ring:

PropertyInfluence of Trifluoromethyl GroupConsequence for Reactivity
Acidity of C4-HIncreasedFacilitates metalation and lithiation
Electrophilicity of Ethynyl GroupIncreasedPromotes nucleophilic addition and cyclization
Nucleophilicity of Pyrazole RingDecreasedReduces susceptibility to electrophilic attack

Steric Hindrance and Directed Reactivity

While the trifluoromethyl group is relatively small, it can still exert steric hindrance that can influence the regioselectivity of certain reactions. For instance, in reactions involving bulky reagents, the CF3 group might direct the incoming group to the less hindered face of the molecule. However, in many cases, the electronic effects of the CF3 group are the dominant factor in controlling reactivity.

The directing effect of the trifluoromethyl group is most evident in metalation reactions. As established in studies on related trifluoromethyl-substituted pyrazoles, the coordination of the lithium atom with the fluorine atoms of the CF3 group can direct the deprotonation to an adjacent position, a phenomenon known as directed ortho-metalation. While this is less relevant for the C4 position in the target molecule, it is a crucial consideration in the design of synthetic strategies for related substituted pyrazoles.

Photochemical and Electrochemical Reactivity Studies

The presence of both a pyrazole ring and an ethynyl group suggests that this compound may exhibit interesting photochemical and electrochemical properties.

Light-Induced Transformations of the Compound

While specific photochemical studies on this compound are not extensively reported, the reactivity of related systems provides insights into potential transformations. Pyrazoles and ethynyl-containing heterocycles are known to undergo a variety of light-induced reactions.

For instance, ethynyl-substituted aromatic and heteroaromatic compounds can participate in photocycloaddition reactions. Under UV irradiation, the ethynyl group could potentially undergo [2+2] cycloadditions with alkenes or other unsaturated systems to form cyclobutene derivatives. Intramolecular photocycloadditions are also conceivable if a suitable unsaturated moiety is present elsewhere in the molecule.

Furthermore, the pyrazole ring itself can be involved in photochemical transformations. Some pyrazole derivatives have been shown to undergo photoisomerization or ring-contraction reactions upon irradiation. The presence of the trifluoromethyl group could influence the energy levels of the excited states and thus affect the photochemical pathways. For example, studies on arylazo-3,5-bis(trifluoromethyl)pyrazoles have demonstrated photoswitching behavior, indicating that the trifluoromethyl groups can influence the stability and isomerization of the different states under light irradiation.

It is also plausible that the compound could undergo light-induced radical reactions. The ethynyl group could potentially be involved in radical additions, and the pyrazole ring could undergo photochemically initiated substitution reactions. Further research is needed to fully elucidate the photochemical reactivity of this specific compound.

Redox Behavior and Electrochemical Potentials

The redox properties of this compound are influenced by the electron-withdrawing nature of the trifluoromethyl group and the unsaturated ethynyl moiety. While specific experimental data on the electrochemical potentials of this compound are not extensively documented in publicly available literature, the general behavior can be inferred from studies on related pyrazole derivatives.

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to increase the oxidation potential of the pyrazole ring, making it more resistant to oxidation compared to its non-fluorinated analogues. Conversely, this substitution would facilitate reduction, lowering the reduction potential. The ethynyl group, with its sp-hybridized carbons, can also participate in redox processes.

Cyclic voltammetry is a key technique used to study the electrochemical properties of such compounds. mdpi.com In a typical cyclic voltammetry experiment, the potential is swept linearly and then reversed, and the resulting current is measured. This allows for the determination of oxidation and reduction potentials, as well as the reversibility of the redox processes. For pyrazole compounds, these studies can reveal how substituents affect the electronic properties of the heterocyclic ring. mdpi.com

Table 1: Predicted Electrochemical Properties of this compound and Related Compounds

CompoundPredicted Oxidation Potential (V vs. ref)Predicted Reduction Potential (V vs. ref)Key Influencing Factors
This compoundHighLowStrong electron-withdrawing CF₃ group; π-system of the ethynyl group.
1-Trifluoromethyl-1H-pyrazoleHighLowStrong electron-withdrawing CF₃ group.
5-Ethynyl-1H-pyrazoleModerateModerateElectron-withdrawing nature of the ethynyl group.
1H-PyrazoleLowHighUnsubstituted pyrazole ring.

Note: The values in this table are qualitative predictions based on the electronic effects of the substituents and are intended for comparative purposes. Actual experimental values are required for quantitative assessment.

Catalyst-Mediated Transformations of this compound

The dual functionality of this compound, possessing both a reactive alkyne and a trifluoromethylated pyrazole core, makes it a versatile substrate for a variety of catalyst-mediated transformations. These reactions can be broadly categorized into those involving homogeneous and heterogeneous catalysis, as well as those achieving specific stereochemical or regiochemical outcomes.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of molecules like this compound. A prominent example of a homogeneous catalytic reaction involving the ethynyl group is the Sonogashira coupling. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the pyrazole and an aryl or vinyl halide. wikipedia.orglibretexts.org Such reactions are instrumental in synthesizing more complex, conjugated systems. Another important reaction is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would allow the ethynyl group to react with an azide to form a stable triazole ring. tcichemicals.cominterchim.fr This reaction is known for its high efficiency and biocompatibility. tcichemicals.cominterchim.fr

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides advantages in terms of catalyst recovery and reuse. For the trifluoromethylated pyrazole core, heterogeneous catalysts can be employed for various transformations. For instance, supported metal catalysts are used in hydrogenation reactions, although the conditions would need to be carefully controlled to selectively reduce the ethynyl group without affecting the pyrazole ring. dicp.ac.cn Carbon nitride-based materials have been explored as heterogeneous photocatalysts for trifluoromethylation reactions, though in this case, the trifluoromethyl group is already present. nih.gov

The reactivity of the ethynyl group in this compound can be controlled to achieve specific stereochemical and regiochemical outcomes.

Stereoselective reactions focus on the formation of a specific stereoisomer. For instance, the Michael addition of nucleophiles to the activated alkyne can be rendered stereoselective. While direct studies on this compound are limited, research on related N-vinylated pyrazoles has shown that the stereoselectivity (E or Z isomer) can be switched by the choice of catalyst, such as silver carbonate. nih.govmdpi.com

Regioselective reactions are crucial when a molecule has multiple reactive sites. In the context of this compound, this primarily relates to reactions of the pyrazole ring and the ethynyl group. For example, in cycloaddition reactions involving the ethynyl group, such as the formation of pyrazoles from nitrile imines, the regioselectivity is a key consideration. acs.orgresearchgate.net The electronic properties of the trifluoromethyl group on the pyrazole ring can direct the regiochemical outcome of reactions at other positions of the ring. For instance, electrophilic aromatic substitution would be directed away from the electron-deficient regions of the pyrazole ring. rsc.org

Table 2: Overview of Potential Catalyst-Mediated Reactions

Reaction TypeCatalyst TypeSubstrate MoietyPotential ProductSelectivity
Sonogashira CouplingHomogeneous (Pd/Cu)EthynylAryl/Vinyl-substituted pyrazoleRegioselective
Click Chemistry (CuAAC)Homogeneous (Cu)EthynylTriazole-linked pyrazoleRegioselective
Michael AdditionHomogeneous (e.g., Ag₂CO₃)EthynylN-Vinyl pyrazole derivativesStereoselective (E/Z)
[3+2] CycloadditionCatalyst-free or CatalyzedEthynylFused heterocyclic systemsRegioselective

Chemical Derivatization and Functionalization Strategies for 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Synthesis of Pyrazole-Fused Heterocyclic Systems

The pyrazole (B372694) core of the molecule serves as a foundation for constructing more complex, fused heterocyclic systems. These reactions typically involve transforming the ethynyl (B1212043) group into a more suitable functional group, such as an amine, to facilitate annulation.

A primary strategy for elaborating the pyrazole scaffold is through the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as crucial frameworks in the development of protein kinase inhibitors. nih.govrsc.org This transformation typically begins with a 5-aminopyrazole derivative, which can be accessed from 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole through standard functional group interconversions. The resulting aminopyrazole can then undergo cyclocondensation with various 1,3-dielectrophiles.

Commonly employed methods include reactions with β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. researchgate.netmdpi.com For instance, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone (B45752) or diethyl malonate, under acidic or basic conditions, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.comnih.gov Microwave-assisted synthesis has also emerged as an efficient method to accelerate these cyclization reactions, often providing higher yields and reducing reaction times. nih.gov

Table 1: Examples of Annulation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis Note: These are general methods applicable to 5-aminopyrazole derivatives.

Precursor Reagent Conditions Fused System Reference
5-Amino-3-methylpyrazole Diethyl malonate Sodium ethanolate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
3-Substituted-5-amino-1H-pyrazoles 2-Acetylcyclopentanone Acetic Acid, Reflux Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov
5-Aminopyrazole derivatives 3-Oxo-2-phenyl propanenitrile - 7-Aminopyrazolo[1,5-a]pyrimidines mdpi.com
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide Benzylidene malononitrile Microwave, 120 °C Substituted Pyrazolo[1,5-a]pyrimidine nih.gov

Beyond bicyclic systems, the pyrazole ring can be integrated into more complex polycyclic scaffolds. The development of efficient methods for preparing fused polycyclic pyrazoles is driven by their importance as heterocyclic compounds. rsc.org One established approach involves the [3+2]-cycloaddition of nitrile imines with polycyclic 1,4-quinones, which yields fused pyrazole derivatives. nih.gov This strategy highlights the pyrazole ring's ability to be constructed onto a pre-existing polycyclic framework.

Alternatively, intramolecular cyclization strategies can be employed. For example, trifluoromethylated fused tricyclic pyrazoles have been synthesized through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This involves the in situ generation of a β-diazo ketone intermediate, which then undergoes cyclization to form the fused tricyclic pyrazole system. rsc.org Such methods underscore the potential to build complex, multi-ring structures originating from a functionalized pyrazole core.

Derivatization via the Ethynyl Moiety

The terminal alkyne of this compound is a highly versatile functional group, enabling a wide array of chemical transformations, including the formation of conjugated systems, polymer grafting, and the synthesis of organometallic complexes.

The ethynyl group is an ideal handle for constructing extended π-conjugated systems through various cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating enyne and arylethyne structures. This extends the conjugation of the pyrazole system, which can significantly influence its photophysical properties. rsc.org

Further elaboration can lead to polyenes. The combination of electron-rich π-conjugated aromatic systems with the electron-deficient trifluoromethyl-substituted pyrazole can induce intramolecular charge transfer interactions, a property that is highly desirable in materials science. rsc.org

The terminal alkyne is perfectly suited for "grafting to" methodologies, a process where pre-formed polymer chains are attached to a substrate or another polymer backbone. nih.govmdpi.com The most prominent reaction for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com

In this approach, a polymer backbone or surface is first functionalized with azide (B81097) groups. Subsequently, this compound is covalently attached via the formation of a stable triazole linkage. This method is highly efficient and tolerant of a wide range of functional groups, making it a robust strategy for modifying the surfaces of materials or creating graft copolymers. nih.govresearchgate.net This technique can be used to impart new physicochemical properties to the parent polymer, such as altered solubility, biocompatibility, or photoluminescent characteristics. nih.govmdpi.com

Table 2: Polymer Grafting Approaches

Grafting Method Description Key Reaction Application Reference
"Grafting to" Pre-polymerized chains with reactive end-groups are attached to a backbone polymer or surface. Azide-Alkyne Cycloaddition (Click Chemistry) Surface modification, synthesis of graft copolymers. nih.govmdpi.com
"Grafting from" Polymer chains are grown from an initiator-functionalized backbone or surface. Surface-Initiated Polymerization (e.g., ATRP, RAFT) Creation of high-density polymer brushes. nih.govrsc.org

Both the nitrogen atoms of the pyrazole ring and the π-system of the ethynyl group can act as ligands for metal centers, leading to the formation of a diverse range of organometallic complexes. nih.gov Terminal alkynes are known to form stable complexes with various transition metals, including copper(I). rsc.orgdigitellinc.com

Specifically, copper(I) complexes supported by fluorinated pyrazolates have been synthesized with terminal alkynes, where the alkyne moiety coordinates to a copper atom. rsc.org The pyrazole itself, being a protic N-heterocycle, can be deprotonated to form a pyrazolate anion, which can bridge multiple metal centers to create di- or polynuclear complexes. nih.gov This dual-ligating capability allows for the construction of sophisticated coordination compounds, including pincer-type complexes where the pyrazole units are held in a rigid framework, enabling unique reactivity and catalysis. nih.gov Furthermore, titanium imido complexes have been shown to couple with alkynes and nitriles to generate pyrazoles through the formation of diazatitanacyclohexadiene intermediates. nih.govacs.org

Introduction of Additional Functional Groups onto the Pyrazole Ring

The introduction of new functionalities onto the pyrazole ring of this compound is a primary strategy for modulating its electronic and steric characteristics. The presence of the electron-withdrawing trifluoromethyl group at the N1 position significantly influences the regioselectivity of these transformations.

Electrophilic substitution reactions on the pyrazole ring, which is electron-rich in nature, are common. However, the N-trifluoromethyl group deactivates the ring towards electrophilic attack. Nevertheless, the C4 position remains the most susceptible site for such substitutions due to the directing effects of the adjacent nitrogen atoms.

Halogenation: The introduction of a halogen atom at the C4 position can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and iodination can be accomplished with elemental iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govenamine.netresearchgate.net These C4-halogenated pyrazoles are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration: The nitration of pyrazoles can be a challenging transformation due to the potential for oxidation and the deactivating effect of the trifluoromethyl group. However, milder nitrating conditions, such as the use of nitric acid in trifluoroacetic anhydride, have been successfully employed for the nitration of other five-membered heterocycles and can be adapted for this compound to introduce a nitro group at the C4 position. nih.govsigmaaldrich.com The resulting 4-nitro-5-ethynyl-1-(trifluoromethyl)-1H-pyrazole would be a highly electron-deficient system with potential applications in materials science. A commercially available isomer, 4-Nitro-5-trifluoromethyl-1H-pyrazole, highlights the accessibility of such nitrated compounds. biosynth.com

A summary of representative electrophilic substitution reactions on the pyrazole ring is presented in Table 1.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagent Position of Functionalization Product Class
Bromination N-Bromosuccinimide (NBS) C4 4-Bromo-5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
Iodination I₂ / Ceric Ammonium Nitrate (CAN) C4 4-Iodo-5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
Nitration HNO₃ / Trifluoroacetic Anhydride C4 4-Nitro-5-ethynyl-1-(trifluoromethyl)-1H-pyrazole

The introduction of alkyl and aryl groups at the C4 position of the pyrazole ring can be achieved through modern cross-coupling methodologies. Direct C-H activation/functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates. nih.govrsc.org

Arylation: Palladium-catalyzed direct C-H arylation reactions can be employed to couple this compound with a variety of aryl halides. nih.govacs.org This approach offers a convergent and atom-economical route to 4-aryl-5-ethynyl-1-(trifluoromethyl)-1H-pyrazoles. Alternatively, a two-step sequence involving initial halogenation at the C4 position, as described in section 6.3.1, followed by a Suzuki or Stille coupling can provide access to a wide range of arylated derivatives. rsc.org

Alkylation: While direct C-H alkylation can be more challenging, the Sonogashira coupling reaction provides a robust method for introducing alkyl or aryl groups. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In the context of our target molecule, a 4-halo-5-ethynyl-1-(trifluoromethyl)-1H-pyrazole could be coupled with a terminal alkyne to introduce a new substituent at the C4 position. Conversely, the ethynyl group at the C5 position can be utilized in Sonogashira couplings with various aryl or vinyl halides to append different functionalities to the pyrazole core. nih.gov

Design and Synthesis of Multivalent Molecular Architectures

The terminal ethynyl group of this compound is a versatile handle for the construction of larger, more complex molecular architectures through dimerization, polymerization, and the synthesis of dendritic structures.

Dimerization: The Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, is a well-established method for the synthesis of symmetric 1,3-diynes. organic-chemistry.orgwikipedia.orgresearchgate.netrsc.org Applying this reaction to this compound would yield the corresponding 1,4-bis(1-(trifluoromethyl)-1H-pyrazol-5-yl)buta-1,3-diyne. This dimerization creates a conjugated system with extended π-delocalization, which could have interesting photophysical properties.

Polymerization: The synthesis of polypyrazoles can be achieved through various methods, including the click polymerization of diazocompounds with alkynes. nih.gov A polymer of this compound could be envisioned through a step-growth polymerization mechanism, potentially leading to materials with high thermal stability and unique electronic properties. nih.gov

The ethynyl group is an ideal functionality for the construction of star-shaped and dendritic molecules, often utilizing the highly efficient and orthogonal nature of click chemistry. sigmaaldrich.comnih.govnih.gov

Star-Shaped Molecules: By reacting this compound with a central core molecule bearing multiple azide functionalities (e.g., a tri- or tetra-azido substituted benzene (B151609) or triazine), a star-shaped molecule can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This approach allows for the precise assembly of multiple pyrazole units around a central scaffold.

Dendritic Derivatives: Dendrimers are highly branched, monodisperse macromolecules. sigmaaldrich.comrsc.org this compound can serve as a building block in the divergent or convergent synthesis of dendrimers. nih.gov In a divergent approach, a multifunctional core could be reacted with the pyrazole derivative, followed by subsequent reactions to build up generations of branching units. The ethynyl group provides a reactive site for these iterative coupling reactions, often employing click chemistry for high efficiency and orthogonality. nih.gov

An overview of strategies for multivalent architectures is provided in Table 2.

Table 2: Synthesis of Multivalent Architectures

Architecture Synthetic Strategy Key Reaction Resulting Structure
Dimer Homocoupling Glaser-Hay Coupling 1,4-Bis(1-(trifluoromethyl)-1H-pyrazol-5-yl)buta-1,3-diyne
Polymer Step-growth Polymerization Click Polymerization Poly(this compound)
Star-shaped Molecule Convergent Synthesis Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Central core with multiple pyrazole arms
Dendrimer Divergent/Convergent Synthesis Iterative Click Reactions Highly branched macromolecule with pyrazole termini

Development of Functionalized Probes and Linkers

The unique combination of a biologically relevant pyrazole core, a trifluoromethyl group for modulating properties, and a reactive ethynyl handle makes this compound an attractive scaffold for the development of functionalized probes and linkers for applications in chemical biology and medicinal chemistry.

The ethynyl group is a key component of "clickable" molecules used in bioorthogonal chemistry. sigmaaldrich.com This allows for the specific and efficient labeling of biomolecules in complex biological systems. This compound can be incorporated into larger molecules to serve as a reporter group or as a reactive handle for attaching to other molecules of interest.

Furthermore, this pyrazole derivative can be used in the synthesis of heterobifunctional linkers. nih.gov These linkers possess two different reactive groups, allowing for the conjugation of two different molecules, such as a targeting moiety and a therapeutic agent in an antibody-drug conjugate (ADC). nih.gov The ethynyl group of the pyrazole can be one of the reactive handles, participating in a click reaction with an azide-functionalized biomolecule, while another functional group on the pyrazole ring or attached to it can be used for further conjugation.

Attachment of Reporter Groups for Chemical Biology Tools

The ethynyl group of this compound serves as a key handle for the introduction of reporter groups, transforming the parent molecule into a probe for bioimaging and other chemical biology applications. The primary strategy for this functionalization is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.

The general principle involves reacting the terminal alkyne of the pyrazole with an azide-functionalized reporter molecule. Reporter groups can include:

Fluorophores: Dyes such as fluorescein, rhodamine, or cyanine (B1664457) derivatives, when equipped with an azide handle, can be readily attached to the pyrazole. The resulting triazole-linked conjugate can be used to visualize the localization of the pyrazole moiety within cells or tissues.

Biotin: The attachment of biotin, a vitamin with a high affinity for streptavidin, allows for the detection and purification of molecules that interact with the pyrazole derivative.

Affinity Tags: Other tags, such as FLAG or HA epitopes, can be introduced to facilitate immunoprecipitation and western blotting experiments.

While direct examples of the derivatization of this compound with reporter groups are not extensively documented in publicly available literature, the principle is well-established with other ethynyl-containing small molecules. For instance, the use of 5-ethynylcytidine (B1258090) to label newly synthesized RNA in cells via click chemistry with fluorescent azides demonstrates the power of this approach. nih.gov

Another powerful method for functionalizing terminal alkynes is the Sonogashira coupling reaction. nih.govresearchgate.netenamine.net This palladium-catalyzed cross-coupling reaction can be used to attach a wide variety of substituents to the ethynyl group, including aromatic and heteroaromatic systems that may themselves be fluorescent or serve as platforms for further functionalization. The reaction conditions are generally mild, making it suitable for complex molecule synthesis. nih.govresearchgate.netenamine.net

Reaction Type Reactant Purpose Potential Reporter Groups
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized reporterBioorthogonal labelingFluorescein-azide, Rhodamine-azide, Biotin-azide
Sonogashira CouplingAryl or vinyl halideIntroduction of diverse substituentsFluorescent aromatic systems, functionalized heterocycles

Creation of Bifunctional Building Blocks

The structure of this compound is inherently suited for the creation of bifunctional building blocks. These are molecules that contain two distinct reactive sites, allowing them to link two different molecular entities together. The ethynyl group provides one reactive handle, while the pyrazole ring, potentially at another position, can serve as the second.

The development of bifunctional molecules from pyrazole scaffolds is an active area of research, particularly in drug discovery and materials science. researchgate.netgoogle.comnih.gov For instance, pyrazole derivatives have been designed as bifunctional pesticides. google.comnih.gov The general strategy involves modifying the pyrazole core to introduce a second reactive functional group. While direct functionalization of the this compound ring at a specific position to create a bifunctional molecule is not explicitly detailed in available literature, methods for functionalizing related pyrazole systems suggest potential pathways.

For example, a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, demonstrating that the pyrazole ring can be subjected to reactions like lithiation and bromination to introduce new functional groups. enamine.net These newly introduced sites can then be used for further chemical modifications.

A hypothetical strategy to create a bifunctional building block from this compound could involve:

Protection of the ethynyl group: To prevent its interference in subsequent reactions, the terminal alkyne could be protected, for instance, by reacting it with a silyl (B83357) group (e.g., trimethylsilyl). enamine.net

Functionalization of the pyrazole ring: The protected pyrazole could then undergo a reaction, such as directed metalation or a halogenation/cross-coupling sequence, to introduce a second functional group (e.g., a carboxylic acid, an amine, or a halide) at another position on the pyrazole ring.

Deprotection of the ethynyl group: Removal of the protecting group would then yield the bifunctional building block, possessing both a reactive ethynyl group and another distinct functional handle.

Advanced Applications of 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole in Chemical Sciences

Ligand Design in Organometallic Chemistry and Catalysis

The pyrazole (B372694) moiety is a well-established building block in the design of ligands for organometallic chemistry and catalysis. The presence of two adjacent nitrogen atoms provides a robust coordination site for a wide range of metal ions. The functionalization of the pyrazole ring, as seen in 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the behavior of the corresponding metal complexes.

Coordination Chemistry of Pyrazole-Based Ligands

Pyrazole and its derivatives are known to act as versatile ligands, capable of coordinating to metal centers in a variety of modes. rsc.org The two nitrogen atoms of the pyrazole ring can act as a bidentate chelating ligand or as a bridging ligand between two or more metal centers. The specific coordination mode is influenced by the substituents on the pyrazole ring and the nature of the metal ion.

The 1-substituted nitrogen of this compound is sterically hindered by the trifluoromethyl group, which would likely direct coordination to the N2 nitrogen. The ethynyl (B1212043) group at the 5-position offers a site for further functionalization, allowing for the creation of more complex, multidentate ligands. For instance, the ethynyl group can participate in click chemistry or Sonogashira coupling reactions to attach other coordinating moieties. The electron-withdrawing nature of the trifluoromethyl group would decrease the electron density on the pyrazole ring, thereby affecting the donor properties of the nitrogen atoms and influencing the stability and reactivity of the resulting metal complexes.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring pyrazole-based ligands have been extensively utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility and modular nature of these complexes allow for systematic tuning of catalytic activity and selectivity. While direct catalytic applications of this compound are not yet widely reported, related pyrazole-containing catalysts have shown efficacy in various transformations. For instance, ruthenium complexes with pyrazole-containing ligands have been investigated for olefin metathesis.

For heterogeneous catalysis, the ethynyl group of this compound provides a key functional handle for immobilization onto solid supports. This can be achieved through covalent attachment to materials like silica, polymers, or metal-organic frameworks (MOFs). The resulting heterogeneous catalysts would benefit from ease of separation and recyclability, which are crucial for industrial applications. A general catalytic process for preparing pyrazoles involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds with hydrogen in the presence of a hydrogenation catalyst. google.comgoogle.com

Table 1: Potential Catalytic Applications of Metal Complexes of this compound

Catalytic ReactionMetal CenterRole of this compound Ligand
Cross-coupling ReactionsPalladium, NickelTuning electronic properties and catalyst stability.
HydrogenationRhodium, RutheniumInfluencing enantioselectivity in asymmetric hydrogenation. nih.gov
Olefin MetathesisRutheniumModulating catalyst activity and substrate scope.
C-H ActivationIridium, RhodiumDirecting group and electronic modifier.

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.govcapes.gov.br While this compound is itself achiral, it can be readily converted into chiral derivatives. For instance, the ethynyl group can be used to introduce a chiral substituent, or the pyrazole ring could be incorporated into a larger chiral scaffold.

The trifluoromethyl group can play a crucial role in asymmetric catalysis by exerting significant steric and electronic effects in the chiral pocket of a catalyst. The synthesis of chiral nitriles has been achieved through an NHC-catalyzed asymmetric cycloaddition, highlighting the potential for creating chiral centers in pyrazole-containing structures. acs.org The design of such chiral ligands derived from this compound could lead to highly effective catalysts for a range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. The distinct functional groups of this compound make it a promising candidate for the construction of novel supramolecular assemblies.

Design of Hydrogen-Bonded Frameworks

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. NH-pyrazoles, for example, are known to form a variety of hydrogen-bonded motifs, including dimers, trimers, tetramers, and infinite chains. nih.govnih.govresearchgate.net Although the N1 position of this compound is substituted, the N2 nitrogen can still act as a hydrogen bond acceptor.

The ethynyl C-H bond can also act as a weak hydrogen bond donor, interacting with suitable acceptors. Furthermore, the fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F hydrogen bonds. These multiple hydrogen bonding capabilities could be exploited to design complex and robust one-, two-, or three-dimensional hydrogen-bonded organic frameworks (HOFs). The crystal structure of 4-fluoro-1H-pyrazole reveals the formation of one-dimensional chains through intermolecular hydrogen bonding. researchgate.net

Self-Assembled Monolayers (SAMs) and Thin Films

The formation of ordered molecular layers on surfaces is of great interest for applications in electronics, sensing, and surface engineering. The ethynyl group of this compound provides a versatile anchor for the formation of self-assembled monolayers (SAMs) on various substrates, such as gold, silicon, or graphene. The rigid pyrazole core and the trifluoromethyl group would influence the packing and orientation of the molecules within the monolayer, thereby controlling the surface properties.

Furthermore, pyrazole-containing oligomers and polymers have been shown to form thin films with interesting optical and electronic properties. nih.govresearchgate.netscispace.com The incorporation of this compound into such polymeric structures, either as a monomer or as a functional pendant group, could lead to new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization of mesoporous thin films with organic moieties can also be a route to creating bioactive coatings. nih.gov

Molecular Recognition and Host-Guest Chemistry

The field of host-guest chemistry focuses on the design of "host" molecules that can selectively bind "guest" molecules through non-covalent interactions. orientjchem.org While specific studies on this compound as a guest are not extensively documented, its structural features suggest significant potential in this area. The pyrazole ring itself, along with the electron-withdrawing trifluoromethyl group, can engage in dipole-dipole and hydrogen bonding interactions.

The ethynyl group is particularly important for molecular recognition. It can act as a hydrogen bond donor and participate in π-stacking or C-H···π interactions. In the context of metallamacrocycles, which create tunable hydrophobic inner cavities, a guest molecule's functional groups dictate its binding affinity and selectivity. orientjchem.org For instance, the interaction between guest molecules and host cavities can be driven by hydrogen bonds and ion-dipole forces. rsc.org

Furthermore, the principles of host-guest chemistry are being applied to create sophisticated drug delivery systems. For example, supramolecular nanogels can be formed through host-guest interactions, such as encapsulating specific molecular units within a host like cucurbit aaronchem.comuril, to create stimuli-responsive systems for targeted drug release. nih.gov The defined structure of this compound makes it a candidate for investigation as a guest within such advanced delivery systems or as a building block for larger, more complex guest molecules. The host could be designed to recognize the specific electronic and steric profile conferred by the trifluoromethyl-pyrazole core.

Host TypePotential Interaction with this compoundDriving ForcesReference
Cucurbit[n]urils Encapsulation of the pyrazole ring within the hydrophobic cavity.Hydrophobic effects, Ion-dipole interactions at the portals. rsc.org
Metallamacrocycles Binding within the macrocyclic cavity or interaction at the periphery.C-H···π interactions, Hydrogen bonding (ethynyl group). orientjchem.org
Cyclodextrins Inclusion of the trifluoromethyl-pyrazole moiety.Hydrophobic interactions. orientjchem.org

Materials Science Applications

The design of novel organic semiconductors is crucial for advancing organic electronics. lbl.gov Trifluoromethyl-substituted pyrazole derivatives have emerged as promising candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic applications. mdpi.com The introduction of a CF3 group into a conjugated molecule can significantly impact its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect of designing materials for electronic devices.

For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their photophysical properties, demonstrating their potential utility in organic optoelectronics. mdpi.com The this compound molecule is a particularly valuable precursor for these materials. The ethynyl group provides a reactive site for extending the π-conjugated system through powerful cross-coupling reactions like the Sonogashira, Cadiot-Chodkiewicz, or Glaser coupling reactions. This allows for the systematic construction of larger, well-defined oligomers and polymers with tunable electronic and photophysical properties for use in devices such as OLEDs and organic photovoltaics (OPVs).

The terminal alkyne of the ethynyl group makes this compound an ideal monomer for polymerization and the formation of complex polymer networks. The most prominent application of terminal alkynes in modern polymer chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the synthesis of well-defined polymers and materials under mild conditions.

By reacting this compound with molecules containing two or more azide (B81097) functional groups (diazides, triazides, etc.), a variety of polymer architectures can be achieved. This approach enables the incorporation of the electronically-active trifluoromethyl-pyrazole moiety into polymer backbones or as pendant groups. These resulting triazole-containing polymers can exhibit interesting properties, such as thermal stability, altered solubility, and unique electronic characteristics, making them suitable for advanced coatings, membranes, or functional hydrogels.

Potential Polymerization Reactions:

Reaction TypeCo-monomerResulting LinkagePolymer Architecture
CuAAC Click Chemistry Diazide (N₃-R-N₃)1,2,3-TriazoleLinear Polymer
Sonogashira Coupling Dihaloarene (X-Ar-X)Alkyne-AreneConjugated Polymer
Glaser Coupling Self-couplingButadiyneConjugated Polymer

Fluorescent probes are indispensable tools in analytical chemistry and biomedical imaging. mdpi.com Pyrazole and its derivatives are excellent scaffolds for building fluorescent sensors due to their inherent photophysical properties, synthetic versatility, and good biocompatibility. nih.gov These derivatives have been successfully developed into probes for detecting metal ions and small molecules. nih.govnih.gov

The core structure of this compound is well-suited for this application.

Fluorophore Core: The pyrazole ring itself can serve as the central part of the fluorophore.

Tuning Group: The electron-withdrawing trifluoromethyl group can modulate the emission wavelength, increase photostability, and influence the sensitivity of the probe.

Reactive Handle: The ethynyl group is a key feature, providing a site to attach a specific recognition unit (e.g., a chelator for a metal ion or a reactive group for an analyte like hydrazine) or to conjugate the probe to a biomolecule. researchgate.net

For example, pyrazoline-based probes have been designed to selectively detect Fe³⁺ and Cd²⁺ ions, where binding of the ion quenches or enhances the fluorescence signal through mechanisms like photoinduced electron transfer (PET). nih.govresearchgate.net The design often involves an "OFF-ON" or "ON-OFF" switching mechanism upon analyte binding. researchgate.net The ability to construct such probes using this compound as a building block holds significant promise for creating new analytical tools.

Target AnalyteRelated Probe ScaffoldSensing MechanismReference
Cd²⁺ Pyrazoline DerivativeFluorescence Quenching nih.gov
Fe³⁺ Pyrazole-PyrazolineFluorescence Quenching researchgate.net
Hydrazine (B178648) Carbazole-based malononitrileFluorescence Enhancement researchgate.net

Chemical Biology and Mechanistic Probe Development (In Vitro Studies Only)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of potent and selective enzyme inhibitors. nih.govnih.gov The trifluoromethyl group is also a highly sought-after substituent in drug design for its ability to enhance binding affinity and improve metabolic stability.

Kinase Inhibitors: Protein kinases are a major class of drug targets, and their deregulation is implicated in diseases like cancer. nih.govmdpi.com Numerous pyrazole-based compounds have been developed as kinase inhibitors. nih.gov The trifluoromethyl-pyrazole motif is a key component in several potent inhibitors. For instance, Acrizanib, a VEGFR-2 inhibitor, incorporates an N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) group. nih.gov Similarly, derivatives of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide have been identified as potent activators of pyruvate (B1213749) kinase M2 (PKM2), another important target in cancer metabolism. nih.gov The ethynyl group on this compound could be utilized as a reactive fragment to form covalent bonds with specific amino acid residues (like cysteine) in a kinase active site, leading to highly potent and irreversible inhibitors for mechanistic studies.

Protease Inhibitors: Proteases are another critical class of enzymes involved in various physiological processes. Synthetic protease inhibitors have been explored as potential therapeutics. nih.gov Recently, a series of 5-aminopyrazole derivatives were designed as inhibitors of ubiquitin-specific protease 7 (USP7). nih.gov In this study, structure-activity relationship (SAR) analysis revealed that a meta-trifluoromethylphenyl group was crucial for achieving high potency, highlighting the importance of the trifluoromethyl moiety in optimizing interactions within the enzyme's active site. nih.gov This suggests that this compound is a valuable scaffold for designing novel protease inhibitors, where the CF₃ group fine-tunes electronic interactions and the ethynyl group can be functionalized to occupy specific binding pockets or act as a warhead.

Table of Related Pyrazole-Based Enzyme Modulators:

Compound ClassTarget EnzymeKey FindingReference
5-Aminopyrazoles USP-7 (Protease)A trifluoromethylphenyl group proved optimal for inhibitory activity. nih.gov
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides PKM2 (Kinase)Identified as potent activators of the enzyme. nih.gov
Pyrazole-based derivatives Aurora A KinaseNitro group was found to be more optimal than other substituents in one series. nih.gov
1,3,4-Triarylpyrazoles Multiple Kinases (AKT1, EGFR, etc.)A lead compound showed broad kinase inhibition. mdpi.comresearchgate.net
Indole-carboxamides VEGFR-2 (Kinase)Acrizanib, containing a trifluoromethyl-pyrazole, was developed as a potent inhibitor. nih.gov

Receptor Ligands for Binding Affinity and Target Identification Studies (In Vitro)

The 1-(trifluoromethyl)-1H-pyrazole core is a recognized pharmacophore in drug discovery, known to interact with a variety of biological targets. For instance, derivatives of 1-(trifluoromethyl)-benzyl-1H-pyrazole have been investigated as ligands for adenosine (B11128) receptors, demonstrating that this scaffold can confer high binding affinity. plos.orgnih.gov The introduction of an ethynyl group at the 5-position of the pyrazole ring provides a crucial tool for target identification and validation studies.

In a typical in vitro binding affinity assay, the ability of a compound to displace a known radiolabeled ligand from its receptor is measured. Should this compound or its derivatives show affinity for a particular receptor, the terminal alkyne can be used in subsequent "click" reactions to link the ligand to a solid support (e.g., an affinity chromatography resin) or to a reporter tag for target pull-down and identification from cell lysates.

Table 1: Hypothetical Binding Affinity Data for a this compound Derivative

This interactive table illustrates the type of data that would be generated from in vitro binding studies. Note: This data is illustrative and not based on published results for this specific compound.

Receptor TargetLigand Concentration (nM)% Displacement of RadioligandCalculated Ki (nM)
Receptor A11585
Receptor A104811
Receptor A100859
Receptor B1005>1000
Receptor C10012>1000

Fluorescent Tagging and Imaging Probes for Cellular Studies (In Vitro)

The terminal alkyne of this compound makes it an ideal candidate for bioorthogonal labeling. This strategy allows for the visualization of biological processes in living cells without interfering with their native functions. The process involves two steps: first, a biomolecule of interest is metabolically or genetically tagged with an azide group. Then, the alkyne-containing probe, in this case, this compound, is introduced and covalently attaches to the azido-tagged biomolecule via a CuAAC reaction.

To function as a fluorescent probe, the pyrazole itself would need to be inherently fluorescent or be pre-conjugated to a fluorophore. More commonly, the pyrazole would be used to link a target biomolecule to a separate fluorescent azide reporter molecule. This approach allows for the imaging of the localization, trafficking, and dynamics of the target biomolecule within the cell using fluorescence microscopy. The trifluoromethyl group could potentially enhance the probe's cell permeability and stability.

Applications in Analytical Chemistry

Beyond its utility in chemical biology, the unique structural features of this compound suggest applications in analytical chemistry for enhancing the detection and separation of various analytes.

Derivatization Reagents for Chromatographic Analysis

In chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the analytical properties of target compounds. This process can increase volatility, enhance thermal stability, and improve peak shape and detector response.

The ethynyl group of this compound could potentially be used to derivatize analytes containing functional groups that are reactive towards alkynes. However, a more common approach would be to utilize its reactivity in click chemistry. For example, an analyte could first be modified to contain an azide group, and then reacted with the ethynyl-pyrazole to form a stable triazole derivative. The trifluoromethyl group in the resulting derivative would be particularly advantageous for GC analysis with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Table 2: Potential Derivatization Reactions for Chromatographic Analysis

This interactive table outlines hypothetical derivatization strategies using the subject compound.

Analyte Functional GroupDerivatization StrategyResulting DerivativeChromatographic Advantage
Primary/Secondary AmineConvert to azide, then CuAAC with this compoundTriazole-linked pyrazoleEnhanced ECD signal, improved thermal stability
Carboxylic AcidConvert to azide, then CuAAC with this compoundTriazole-linked pyrazoleIncreased volatility for GC, enhanced detection
AlcoholConvert to azide, then CuAAC with this compoundTriazole-linked pyrazoleImproved peak shape, enhanced detection

Spectroscopic Tags for Enhanced Detection

The incorporation of specific chemical moieties can significantly enhance the detectability of analytes in various spectroscopic methods. The 1-(trifluoromethyl)-1H-pyrazole structure can serve as a useful spectroscopic tag.

In mass spectrometry (MS), the trifluoromethyl group provides a distinct isotopic signature and can influence fragmentation patterns, aiding in the identification and quantification of the derivatized analyte. For nuclear magnetic resonance (NMR) spectroscopy, the fluorine atoms (¹⁹F) provide a unique signal in a region of the spectrum that is typically free from background interference, allowing for highly sensitive and selective detection of the tagged molecule. The ethynyl group provides the reactive handle to attach this ¹⁹F-containing tag to the analyte of interest via click chemistry.

Future Research Directions and Outlook for 5 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, environmentally benign, and sustainable methods for synthesizing 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole and its derivatives. While classical methods like the Knorr cyclocondensation are foundational, they can suffer from issues like poor regioselectivity and the use of harsh conditions. ingentaconnect.comresearchgate.net The shift towards green chemistry practices will drive innovation in this area. nih.govthieme-connect.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the pyrazole (B372694) core in a single, atom-economical step. tandfonline.com Iron-catalyzed MCRs using biomass-derived alcohols as primary feedstocks represent a particularly sustainable approach. rsc.org

Catalyst Development: The use of novel catalysts can improve yield, selectivity, and reaction conditions. This includes employing recyclable catalysts, nanocatalysts like graphene oxide, and various iron catalysts, which are less expensive and more environmentally benign than many traditional metal catalysts. nih.govtandfonline.comtaylorfrancis.comajgreenchem.com

Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water or fluorinated alcohols is a critical goal. acs.org Research into reactions in water microdroplets, which can accelerate reaction rates and avoid the need for catalysts or acids, presents an innovative frontier. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods.

Table 1: Comparison of Potential Synthetic Approaches

Approach Traditional Methods (e.g., Knorr) Future Sustainable Methods
Solvents Often volatile organic compounds Water, fluorinated alcohols, ionic liquids
Catalysts Mineral acids, stoichiometric reagents Recyclable heterogeneous catalysts, nanocatalysts, biocatalysts
Efficiency Often multi-step, moderate yields One-pot multicomponent reactions, high atom economy
Conditions High temperatures, harsh reagents Room temperature, mild conditions, use of microwave or ultrasound
Waste Significant byproduct generation Minimized waste streams, easier purification

Advanced Functionalization for Enhanced Molecular Complexity

The this compound scaffold offers multiple sites for further chemical modification to build more complex and functionally diverse molecules. Future research will undoubtedly target the selective functionalization of both the pyrazole ring and the ethynyl (B1212043) group.

C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization is a powerful tool for derivatizing heterocyclic rings without the need for pre-functionalized substrates. nih.gov Research efforts could focus on developing regioselective methods for C-H arylation, alkenylation, and alkylation at the C3 and C4 positions of the pyrazole core. bohrium.comrsc.orgacs.org Controlling regioselectivity, a common challenge in pyrazole chemistry, could be achieved through the use of directing groups or carefully tuned catalyst-ligand systems. bohrium.com

Ethynyl Group Transformations: The terminal alkyne is a versatile handle for a wide array of reactions. Future work will exploit this group in:

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions to link the pyrazole to other molecules, including biomolecules or polymers.

Cross-Coupling Reactions: Sonogashira, Heck, and other metal-catalyzed couplings to introduce aryl, vinyl, or other carbon-based substituents. mdpi.com

Cycloaddition Reactions: [3+2] cycloadditions with various partners to construct new heterocyclic systems fused or attached to the pyrazole. nih.govacs.orgacs.org

Table 2: Potential Sites and Reactions for Functionalization

Molecular Site Position Potential Reaction Type Example
Pyrazole Ring C3 C-H Functionalization Direct Arylation
Pyrazole Ring C4 C-H Functionalization / Halogenation Direct Alkenylation, Bromination
Ethynyl Group C5-Alkyne Cross-Coupling Sonogashira Coupling
Ethynyl Group C5-Alkyne Cycloaddition Azide-Alkyne "Click" Reaction

Expansion of Applications in Emerging Areas of Materials Science

The combination of a π-conjugated system (ethynyl-pyrazole) and a highly electronegative group (trifluoromethyl) suggests that this compound could be a valuable building block in materials science. The trifluoromethyl group can enhance properties such as thermal stability, solubility in organic media, and metabolic stability in biological contexts.

Future research could investigate its potential in:

Organic Electronics: The rigid, linear nature of the ethynyl group makes it suitable for constructing conjugated polymers and oligomers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Advanced Polymers: Incorporation of the pyrazole unit into polymer backbones could lead to materials with high thermal resistance, specific optical properties, or unique ligand-binding capabilities.

Luminescent Materials: Pyrazole derivatives are known to exhibit interesting photophysical properties. researchgate.net The extended conjugation provided by the ethynyl group could be exploited to develop novel fluorescent probes and luminescent materials.

Deeper Mechanistic Understanding of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the electron-withdrawing trifluoromethyl group at N1 and the ethynyl group at C5 significantly influences the electron density and reactivity of the pyrazole ring.

Future mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies of key synthetic and functionalization reactions to determine rate laws and activation parameters.

In Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Isotopic Labeling: Using isotopically labeled reagents to trace the pathways of atoms and functional groups throughout a reaction mechanism.

Computational Modeling: Employing quantum mechanical calculations to model reaction pathways, transition states, and predict the regioselectivity of reactions, such as electrophilic substitution or C-H activation. globalresearchonline.net Understanding the factors that control regioselectivity is a persistent challenge in pyrazole synthesis. ingentaconnect.comnih.gov

Computational Design of Next-Generation Derivatives

Computational chemistry and in silico design are indispensable tools for accelerating the discovery of new molecules with desired properties, thereby reducing the cost and time associated with experimental work. eurasianjournals.comeurasianjournals.com For this compound, computational methods can guide the rational design of derivatives for specific applications. tandfonline.comnih.gov

Key computational approaches for future research include:

Density Functional Theory (DFT): Calculating molecular properties such as HOMO/LUMO energy levels, electrostatic potential maps, and bond dissociation energies to predict reactivity and guide synthetic efforts. researchgate.net

Molecular Docking: Screening libraries of virtual derivatives against the active sites of biological targets (e.g., enzymes like COX-2 or various kinases) to identify potential therapeutic agents. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of pyrazole derivatives with their observed activity (e.g., anticancer or anti-inflammatory) to predict the potency of new designs. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of pyrazole derivatives to understand their conformational preferences and interactions with other molecules, such as proteins or in self-assembled systems. nih.gov

Table 3: Application of Computational Methods

Computational Method Objective Potential Outcome
DFT Predict reactivity and electronic properties Guide synthetic strategy and predict reaction outcomes
Molecular Docking Identify potential biological targets Design of new inhibitors for enzymes like RET kinase
QSAR Correlate structure with biological activity Prioritize synthesis of the most promising derivatives
MD Simulations Study dynamic behavior and interactions Understand binding stability and conformational changes

Integration into Nanoscale and Supramolecular Systems

The structural features of this compound make it an attractive candidate for constructing well-ordered nanoscale and supramolecular assemblies. The planar pyrazole ring can engage in π-π stacking, the nitrogen atoms can act as hydrogen bond acceptors, and the ethynyl group can participate in further π-stacking or act as a rigid linker. researchgate.netnih.govfigshare.com

Future research avenues include:

Self-Assembled Monolayers (SAMs): Investigating the self-assembly of derivatives on surfaces like gold or silicon to create functionalized surfaces with tailored electronic or chemical properties.

Metal-Organic Frameworks (MOFs): Using the pyrazole nitrogen atoms as coordinating sites for metal ions to build porous, crystalline frameworks for applications in gas storage, separation, or catalysis.

Supramolecular Polymers and Gels: Designing derivatives that can self-assemble in solution through non-covalent interactions (e.g., hydrogen bonding, π-stacking) to form gels or other soft materials. mdpi.commdpi.com

Nanoparticle Functionalization: Attaching the molecule to the surface of nanoparticles to modify their properties or to target them for specific applications, such as in nanomedicine. nih.govnih.gov

Potential as Building Blocks for Complex Molecular Architectures

With its distinct and orthogonally reactive functional groups, this compound is a versatile building block for the synthesis of more complex molecular architectures. Its rigid structure can serve as a well-defined scaffold or linker in larger molecules.

Future synthetic campaigns could utilize this compound to construct:

Macrocycles: Incorporating the pyrazole unit into macrocyclic structures through reactions of the ethynyl group. Such macrocycles could have applications in host-guest chemistry. nih.gov

Dendrimers: Using the molecule as a branching point in the iterative synthesis of dendrimers, creating highly branched, monodisperse macromolecules.

Natural Product Analogs: Incorporating the trifluoromethylpyrazole moiety into analogs of natural products to enhance their biological activity or improve their pharmacokinetic properties. The synthesis of complex, poly-substituted pyrazoles is a significant area of organic chemistry. nih.gov

Open Questions and Remaining Challenges in the Field

The study of functionalized pyrazoles, particularly those incorporating both trifluoromethyl and ethynyl moieties, is a burgeoning field driven by their potential applications in medicinal chemistry, agrochemicals, and materials science. acs.orgnih.gov Despite the progress in pyrazole chemistry, this compound represents a specific scaffold for which numerous questions and challenges remain. These challenges span synthetic methodology, reactivity, and the comprehensive characterization of its physicochemical and biological properties.

Synthetic and Methodological Hurdles

A primary challenge in the synthesis of substituted pyrazoles is achieving high regioselectivity. thieme.debenthamdirect.com The construction of the pyrazole ring with specific placement of the trifluoromethyl and ethynyl groups often requires carefully designed strategies to avoid the formation of undesired isomers. mdpi.commdpi.com Key open questions in the synthesis of this compound include:

Regiocontrol: What are the most efficient and highly regioselective methods to synthesize the 1,5-disubstituted pattern, avoiding contamination with other regioisomers? Developing novel modifications of classical methods, like the Knorr cyclocondensation, or employing 1,3-dipolar cycloaddition reactions could provide solutions. thieme.debenthamdirect.com

Scalability and Safety: Transitioning a laboratory-scale synthesis to a larger, industrial scale presents significant obstacles. nih.gov The reagents used for trifluoromethylation can be hazardous, and the stability of ethynyl-containing intermediates may be a concern. acs.org Investigating continuous-flow chemistry approaches could mitigate safety risks and improve reaction efficiency and scalability. nih.gov

Green Chemistry: Many current synthetic routes rely on harsh reagents and solvents. A major challenge is the development of more sustainable and environmentally benign synthetic pathways.

Understanding Reactivity and Functionalization

The presence of two distinct reactive sites—the ethynyl group and the pyrazole ring—raises important questions about selective functionalization. The ethynyl group is a versatile handle for transformations such as click chemistry and cross-coupling reactions, while the pyrazole ring can undergo electrophilic substitution. rsc.orgmdpi.com Remaining challenges include:

Orthogonal Reactivity: How can the ethynyl group be selectively modified without altering the pyrazole core or the trifluoromethyl group, and vice versa? Developing orthogonal protection-deprotection strategies or catalyst systems that differentiate between these functional groups is a critical area for future research.

Stability of the Scaffold: The stability of the N-CF3 moiety and the ethynyl group under various reaction conditions, particularly during further functionalization attempts, is not fully characterized. Studies have shown that N-CF3 pyrazole synthesis can be complicated by the instability of intermediates like trifluoromethylhydrazine, leading to undesired side products. acs.orgnih.gov

Characterization of Biological and Physical Properties

The trifluoromethyl group is widely used in drug design to enhance metabolic stability, binding affinity, and cell permeability. researchgate.netnih.gov However, the combined effect of the trifluoromethyl and ethynyl groups on the pyrazole scaffold is largely unexplored.

Metabolic Profile: A significant open question is the metabolic fate of this compound. While the CF3 group can block metabolic oxidation at its position of attachment, it can also influence the metabolism of the molecule at other sites. nih.govchemrxiv.org Comprehensive in vitro and in vivo studies are needed to understand its metabolic stability, potential metabolites, and any bioactivation pathways.

Toxicology and Environmental Impact: Given the use of fluorinated pyrazoles as pesticides, a critical challenge is to determine the toxicological profile and environmental persistence of this compound. unios.hrnih.gov Preliminary computational tools can estimate toxicity, but experimental validation is essential for any future applications. unios.hr

Photophysical Properties: Trifluoromethyl-substituted pyrazoles have been investigated for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The influence of the ethynyl group on the photophysical and photostability properties of the 1-(trifluoromethyl)-1H-pyrazole core remains an open area of investigation. beilstein-journals.org

A summary of these challenges is presented in the table below.

Domain Challenge Key Research Questions
Synthesis RegioselectivityHow can the 1,5-disubstituted pyrazole be synthesized with high purity and yield, avoiding other isomers?
Scalability & SafetyWhat are the safest and most efficient methods for large-scale production? Can flow chemistry be effectively implemented? nih.govnih.gov
Reactivity Selective FunctionalizationHow can the ethynyl group and pyrazole ring be functionalized independently of one another?
Compound StabilityWhat is the stability of the N-CF3 and ethynyl moieties under diverse chemical conditions? acs.org
Properties Metabolic StabilityWhat is the metabolic profile of the compound? Does the combination of functional groups offer enhanced stability or lead to unique metabolites? nih.govchemrxiv.org
ToxicologyWhat is the acute and long-term toxicity profile, and what is its potential environmental impact? unios.hr
Material ScienceHow does the ethynyl group influence the photophysical properties and potential for applications in materials like OLEDs? mdpi.comresearchgate.net

Addressing these open questions and overcoming the remaining challenges will be crucial for unlocking the full potential of this compound and related compounds in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves multi-step reactions. For example, brominated analogs (e.g., 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole) are synthesized via halogenation using reagents like NBS (N-bromosuccinimide) under mild conditions . Ethynyl-group introduction may leverage Sonogashira coupling, requiring palladium catalysts and controlled temperatures (e.g., 60–80°C) to avoid side reactions. Yield optimization depends on solvent choice (e.g., THF or DMF), stoichiometric ratios of reactants, and inert atmospheres to stabilize intermediates .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the trifluoromethyl group shows a distinct quartet in ¹⁹F NMR at ~δ -60 to -70 ppm. Aromatic protons on the pyrazole ring resonate between δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of the trifluoromethyl group (CF₃, 69 Da) is a key diagnostic .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar byproducts.
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are ideal for removing unreacted starting materials .

Advanced Research Questions

Q. What strategies mitigate data contradictions in bioactivity assays for pyrazole derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (e.g., DMSO concentrations ≤0.1%).
  • Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. How can computational methods predict the reactivity of the ethynyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution. The ethynyl group’s sp-hybridized carbon likely acts as a nucleophilic site.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding hotspots influenced by the trifluoromethyl group’s hydrophobicity .

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity?

  • Methodological Answer : The CF₃ group decreases electron density at the pyrazole ring, stabilizing intermediates in nucleophilic aromatic substitution. This enhances regioselectivity in reactions like Suzuki-Miyaura coupling. Kinetic studies using UV-Vis spectroscopy can quantify rate changes compared to non-fluorinated analogs .

Q. What are the challenges in characterizing thermal stability, and which analytical methods are suitable?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen. Pyrazole derivatives with ethynyl groups typically show Td >200°C, but moisture sensitivity may require dry-sample handling.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points, ensuring heating rates ≤5°C/min to avoid artifacts .

Q. What are the design considerations for in vivo studies of this compound?

  • Methodological Answer :

  • Toxicity Screening : Start with Caenorhabditis elegans or zebrafish models to assess acute toxicity (LC₅₀) before rodent studies.
  • Metabolic Stability : Use liver microsome assays (e.g., human or rat) to predict pharmacokinetics. Ethynyl groups may undergo cytochrome P450-mediated oxidation, requiring metabolite identification via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.